methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate
Description
Methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrido-pyrimidine core with a methyl ester group at position 6 and a ketone at position 4. Its molecular formula is C₉H₇N₃O₃, with a molecular weight of 205.17 g/mol . This compound is synthesized via Hantzsch-type reactions, typically involving condensation of methyl acetoacetate derivatives with 6-amino uracils under reflux conditions in ethanol . Structural confirmation is achieved through IR, NMR, and elemental analysis, with characteristic peaks for ester carbonyl (~1700 cm⁻¹) and pyrimidine ring vibrations .
Properties
IUPAC Name |
methyl 4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)6-3-2-5-7(12-6)8(13)11-4-10-5/h2-4H,1H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJNXAWUXANLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)N=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another method includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, leading to antiproliferative effects . The compound may also interact with other enzymes and receptors, modulating various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The pyrido-pyrimidine scaffold exhibits significant diversity based on substituents. Key analogues include:
- Impact of Substituents :
- Electron-withdrawing groups (e.g., nitro in Compound 26) lower melting points due to reduced intermolecular hydrogen bonding .
- Ester vs. Carboxylic Acid : The methyl ester derivative (C₉H₇N₃O₃) is more lipophilic than its carboxylic acid analogue (C₁₀H₉N₃O₄), affecting solubility and bioavailability .
- Thioxo groups (e.g., in Compound 4a–k) introduce sulfur-based hydrogen bonding, enhancing thermal stability (melting points >175°C) .
Structural and Crystallographic Analysis
- Crystal Packing : The thiazolo[3,2-a]pyrimidine derivative (C₂₄H₂₂N₂O₆S) crystallizes in a triclinic system (space group P1) with extensive hydrogen bonding (N–H···O, O–H···O), contributing to a high melting point (>200°C) .
- Ring Puckering : Pyrido-pyrimidines exhibit planar or slightly puckered conformations, as analyzed via Cremer-Pople coordinates, influencing their stacking interactions .
Pharmacological Potential
- Anticancer Applications : Nitrophenyl and thioxo derivatives show promise in kinase inhibition due to electron-deficient aromatic systems .
- Anti-inflammatory Activity : Carboxylic acid derivatives (e.g., C₁₀H₉N₃O₄) exhibit enhanced solubility for formulation in aqueous matrices .
Key Research Findings
- Substituent-Driven Reactivity: Electron-withdrawing groups (NO₂) accelerate cyclization in Hantzsch reactions but reduce yield due to side reactions .
- Microwave Efficiency : Microwave synthesis reduces reaction times by 75% compared to traditional methods, with comparable purity .
- Hydrogen Bonding Networks : Crystallographic studies (e.g., ) highlight the role of N–H···O bonds in stabilizing polymorphic forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
